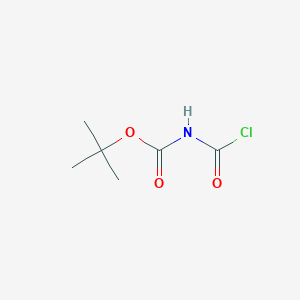

Tert-butyl (chlorocarbonyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10ClNO3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

tert-butyl N-carbonochloridoylcarbamate |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H,8,9,10) |

InChI Key |

JUHUEAXUCDSMIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Chlorocarbonyl Carbamate

Phosgene-Based Synthetic Routes to Tert-butyl (chlorocarbonyl)carbamate

The most conventional and direct method for synthesizing this compound involves the use of phosgene (B1210022) or its safer solid surrogates, such as diphosgene or triphosgene (B27547). These reagents are highly effective for introducing the chlorocarbonyl moiety onto a nitrogen atom.

The direct synthesis involves the reaction of tert-butyl carbamate (B1207046) with phosgene (COCl₂). In this reaction, the nitrogen atom of the carbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is a standard method for converting N-H bonds in amides, carbamates, and related compounds into N-carbonyl chlorides. wikipedia.org

The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate, at low temperatures (e.g., 0 °C to ambient temperature) to control the reactivity of phosgene and minimize side reactions. A key aspect of this synthesis is the inclusion of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrogen chloride (HCl) gas that is liberated during the reaction. wikipedia.org The removal of HCl is crucial as it prevents the protonation of the starting carbamate and drives the reaction to completion.

A significant advancement in laboratory safety has been the replacement of gaseous phosgene with its solid equivalent, triphosgene (bis(trichloromethyl) carbonate, BTC). nih.gov Triphosgene is a stable, crystalline solid that decomposes into three equivalents of phosgene in situ upon reaction, often catalyzed by tertiary amines or chloride ions. researchgate.net The stoichiometry requires one-third of a molar equivalent of triphosgene for each equivalent of the carbamate substrate. google.com This approach offers considerable advantages in handling, storage, and accurate dosing compared to gaseous phosgene. nih.govresearchgate.net The reaction mechanism and conditions are otherwise analogous to those involving phosgene gas.

Optimizing the synthesis of this compound via chlorocarbonylation is critical for ensuring high yield, purity, and safety. Several process parameters can be adjusted to enhance the efficiency of the reaction. These strategies are often derived from established protocols for the synthesis of other chloroformates and isocyanates. researchgate.net

Key optimization parameters include:

Reagent Choice : Using triphosgene instead of phosgene gas improves safety and handling, which is a major process optimization for laboratory and small-scale industrial synthesis. researchgate.net

Solvent : The choice of an inert, aprotic solvent is critical. Solvents like ethyl acetate, toluene (B28343), or dichloromethane (B109758) are preferred. The solvent must be able to dissolve the reactants and remain inert to the highly reactive phosgene.

Temperature Control : Phosgenation reactions are exothermic. Maintaining a low temperature, typically between -20 °C and 10 °C, is crucial to prevent side reactions and the formation of byproducts such as ureas or isocyanates. researchgate.net

Base Selection : The base used to neutralize HCl must be non-nucleophilic to avoid reacting with phosgene. Tertiary amines like triethylamine are common, but inorganic bases such as sodium carbonate can also be employed, particularly in biphasic reaction systems. google.com

Addition Order and Rate : A common procedure involves the slow addition of phosgene or a solution of triphosgene to a cooled mixture of the tert-butyl carbamate and the base. This controlled addition helps to manage the exotherm and maintain low concentrations of the reactive intermediate, minimizing byproduct formation.

The following table summarizes the impact of various parameters on the chlorocarbonylation process.

| Parameter | Options | Impact on Reaction | Rationale |

| Chlorocarbonylating Agent | Phosgene Gas, Diphosgene, Triphosgene | Affects safety, handling, and stoichiometry. | Triphosgene is a solid, making it safer and easier to handle in a lab setting than gaseous phosgene. nih.gov |

| Solvent | Toluene, Ethyl Acetate, THF, Dichloromethane | Influences reactant solubility and reaction temperature range. | Must be aprotic and inert to phosgene. Solvent choice can affect workup and product isolation. |

| Temperature | -20 °C to 25 °C | Controls reaction rate and selectivity. | Lower temperatures are generally preferred to minimize the formation of isocyanate and urea (B33335) byproducts. researchgate.net |

| Base | Triethylamine, Pyridine, Sodium Carbonate | Neutralizes HCl byproduct, driving the reaction forward. | A non-nucleophilic base is essential to avoid reaction with phosgene. The choice can impact reaction kinetics and workup. google.com |

| Reaction Setup | Batch Reactor, Loop Reactor | Affects scalability and process control. | Loop reactors can offer better thermal control and mixing for large-scale industrial production. researchgate.net |

Phosgene-Free and Sustainable Synthetic Approaches

Growing concerns over the extreme toxicity of phosgene have driven research into alternative, more sustainable synthetic methods that avoid its use. These approaches often rely on different carbonyl sources and catalytic systems.

Diphenyl carbonate (DPC) is a widely recognized green substitute for phosgene in the synthesis of polycarbonates and other carbonate-based materials. mdpi.comresearchgate.net It is a stable, non-toxic solid that can act as a carbonylating agent. In typical applications, DPC reacts with amines to form carbamates or with alcohols to form new carbonates via transesterification, with phenol (B47542) as the only byproduct. organic-chemistry.orgresearchgate.net

However, the direct synthesis of a chlorocarbonyl group using DPC is not a standard transformation. DPC excels at transferring a phenoxycarbonyl group (-C(O)OPh), which can then be further manipulated. A hypothetical, though inefficient, two-step route could involve the reaction of tert-butyl carbamate with DPC to form an intermediate N-phenoxycarbonyl carbamate, followed by a subsequent conversion of the phenoxy group to a chloride. This multi-step process is less direct and less atom-economical than phosgene-based routes or other phosgene-free methods. Therefore, while DPC is a crucial phosgene surrogate for producing carbamates and carbonates, its utility does not typically extend to the direct synthesis of chlorocarbonyl compounds like this compound. nih.gov

A more viable phosgene-free route involves the use of carbon monoxide (CO) as the C1 carbonyl source. Carbon monoxide is a readily available and cost-effective feedstock. The synthesis of chloroformates without phosgene can be achieved through a two-stage process involving an initial carbonylation followed by chlorination.

One such strategy, demonstrated for the synthesis of benzyl (B1604629) chloroformate, involves the carbonylation of an alcohol with carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an S-alkyl O-alkyl carbonothioate (B8497899) intermediate. researchgate.net This intermediate is then chlorinated using a reagent such as sulfuryl chloride (SO₂Cl₂) to yield the final chloroformate. researchgate.net

Adapting this methodology for this compound would involve a novel substrate but a similar conceptual pathway:

Thiocarbonylation : Reaction of tert-butyl carbamate with carbon monoxide and an appropriate sulfur source to form an intermediate, potentially an O-(tert-butoxycarbonyl)thiocarbamate.

Chlorination : Treatment of the thiocarbonyl intermediate with a chlorinating agent like sulfuryl chloride to replace the sulfur-linked group with chlorine, yielding the target N-chlorocarbonylcarbamate.

This approach successfully circumvents the use of phosgene by building the chlorocarbonyl functionality from carbon monoxide.

While most research focuses on synthesizing carbamates directly, these catalytic principles can be extended to intermediates for this compound. The development of catalytic systems for the carbonylation/chlorination sequence described in section 2.2.2 is an active area of research. The efficiency of such processes depends on the catalyst's ability to facilitate the initial carbonylation under mild conditions and its compatibility with the subsequent chlorination step.

The table below outlines representative catalytic systems used in related oxidative carbonylation reactions, which form the basis for developing a catalytic synthesis for the target compound.

| Catalyst System | Nucleophiles | Oxidant | Conditions | Yield (of Carbamate) | Reference |

| Pd/I⁻ (e.g., Pd on Carbon with KI) | Amines, Alcohols | O₂ | 150 °C | High | sci-hub.se |

| [Rh(μ-Cl)(COD)]₂ | Amines, Alcohols | Oxone (KHSO₅) | 100 °C, 1 bar CO | Good to Excellent | rsc.org |

| Rh/Cu (e.g., [Rh(COD)Cl]₂ / Cu(OAc)₂) | Amines, Alcohols | O₂ | 80 °C, 10 bar CO | Moderate to Good | rsc.org |

| Pd(phen)Cl₂ in Ionic Liquid | Aniline, Methanol | O₂ | 100 °C, 30 bar CO+O₂ | High (96%) | researchgate.net |

These systems demonstrate the feasibility of using CO under catalytic conditions to construct the carbamate backbone, providing a foundation for phosgene-free routes to this compound and related compounds.

Green Chemistry Principles Applied to the Synthesis of this compound

The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene. wikipedia.orggoogle.com The application of green chemistry principles aims to mitigate these risks by developing safer, more sustainable synthetic routes. A primary focus has been the development of halogen-free pathways that utilize readily available and less hazardous starting materials.

One promising green approach involves the direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols. rsc.orgpsu.edu This method capitalizes on CO₂ as an inexpensive, non-toxic, and renewable C1 feedstock. The process is often facilitated by basic catalysts and can achieve good yields under relatively mild conditions, thereby avoiding the use of toxic phosgene or its derivatives. rsc.org The reaction's efficiency can be further enhanced by removing water, a primary byproduct, using dehydrating agents like acetals, which shifts the reaction equilibrium towards the product. psu.edu

Another key principle is the use of catalytic processes to improve reaction efficiency and reduce waste. For instance, phase transfer catalysts have been employed in the synthesis of tert-butyl carbamate derivatives, demonstrating high yields and cleaner reaction profiles. google.com These catalysts facilitate the reaction between different phases, often allowing for milder conditions and reducing the need for harsh solvents.

The development of reagents that enable chemoselective N-tert-butoxycarbonylation under green conditions is also a significant area of research. These reagents are designed to be highly selective, reducing the formation of byproducts and simplifying purification processes, which aligns with the green chemistry goal of waste reduction at the source. rsc.org

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Environmental Footprint

When evaluating synthetic routes, metrics such as reaction efficiency, atom economy, and the environmental factor (E-factor) provide a quantitative assessment of their "greenness." chembam.comigitsarang.ac.in

Synthetic Efficiencies: Traditional methods for preparing carbamoyl chlorides by reacting an amine with phosgene can be efficient in terms of yield but suffer from the extreme toxicity of phosgene. google.com Alternative, phosgene-free routes, such as those utilizing di-tert-butyl dicarbonate (B1257347), offer a much safer profile and can achieve high yields, often exceeding 90% under optimized conditions. google.comorganic-chemistry.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. scranton.edu Reactions with high atom economy are inherently less wasteful. Addition reactions, for example, theoretically have a 100% atom economy as all reactant atoms are incorporated into the product. igitsarang.ac.in In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Below is a comparative table illustrating these metrics for different synthetic approaches.

| Synthetic Route | Key Reagents | Typical Yield | Atom Economy | Environmental Footprint (E-Factor) |

| Phosgenation | Amine, Phosgene (COCl₂) | High | Low (due to HCl byproduct) | High (toxic waste) |

| CO₂ Utilization | Amine, CO₂, Alcohol, Catalyst | Good | Moderate to High | Low (benign byproducts like water) |

| Di-tert-butyl dicarbonate | Carboxylic Acid, NaN₃, (Boc)₂O | High | Moderate | Moderate (depends on solvent and workup) |

Scale-Up Investigations and Process Engineering Considerations for this compound Production

Translating a laboratory synthesis of this compound to an industrial scale introduces significant process engineering challenges. The primary considerations include reaction kinetics, heat management, reactor design, and purification methods.

For traditional phosgenation reactions, the extreme toxicity of phosgene necessitates specialized handling and containment systems. google.com Process engineering for such reactions focuses on ensuring complete consumption of phosgene, often by using it in excess and implementing robust scrubbing systems for waste gas streams. The reaction is often exothermic, requiring efficient heat exchange to maintain control and prevent runaway reactions. google.com Continuous flow reactors are increasingly considered for such hazardous reactions as they offer better control over reaction parameters and minimize the volume of hazardous material present at any given time.

For greener, catalytic processes, the main scale-up challenges involve catalyst selection, stability, and recovery. psu.edu The catalyst must be robust enough to withstand industrial operating conditions and should be easily separable from the product mixture to allow for recycling, which is crucial for economic viability. The transition from batch to continuous processing is also a key consideration for improving efficiency and consistency on a large scale.

Mechanistic Investigations of Tert Butyl Chlorocarbonyl Carbamate Reactivity

Electrophilic Characteristics of the Chlorocarbonyl Moiety in Tert-butyl (chlorocarbonyl)carbamate

The carbonyl carbon in this compound serves as a potent electrophilic center. This high electrophilicity arises from the cumulative inductive electron-withdrawing effects of three attached heteroatoms: the chlorine atom and the two oxygen atoms. Both the carbonyl oxygen and the ester-like oxygen of the tert-butoxy (B1229062) group pull electron density away from the central carbon, creating a significant partial positive charge. The chlorine atom, being a good leaving group, further enhances the susceptibility of the carbonyl carbon to nucleophilic attack.

Nucleophilic Acyl Substitution Pathways Involving this compound

The principal reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This process is not a single-step displacement but typically proceeds through a multi-step addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient, sp³-hybridized tetrahedral intermediate. byjus.com In the subsequent step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion. khanacademy.org

The general mechanism can be summarized as:

Addition: A nucleophile (Nu:) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a negative charge on the oxygen is formed.

Elimination: The intermediate collapses, and the chloride ion (Cl⁻) is ejected, resulting in the final substitution product.

The reaction of this compound with primary or secondary amines is a common method for forming protected carbamate (B1207046) or urea (B33335) derivatives. wikipedia.org This reaction is generally rapid and thermodynamically favorable due to the formation of a stable C-N bond and the release of hydrogen chloride, which is typically neutralized by a base or excess amine.

| Amine | Structure | Relative Rate Constant (krel) | pKa of Conjugate Acid |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 1 | 4.6 |

| Benzylamine (B48309) | C₆H₅CH₂NH₂ | ~300 | 9.3 |

| Piperidine | C₅H₁₀NH | ~5000 | 11.1 |

| Diisopropylamine (B44863) | ( (CH₃)₂CH )₂NH | ~10 | 11.0 |

Note: Data are illustrative, based on general reactivity principles. Actual values may vary with conditions.

When treated with alcohols or phenols, this compound undergoes nucleophilic acyl substitution to yield tert-butyl carbonate esters. wikipedia.org The mechanism is analogous to that with amines, involving the formation of a tetrahedral intermediate. However, since neutral alcohols and phenols are generally weaker nucleophiles than amines, these reactions often require the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). pressbooks.pub

The role of the base is twofold:

It can deprotonate the alcohol or phenol (B47542) to form the corresponding alkoxide or phenoxide ion, which is a much stronger nucleophile.

It acts as a scavenger for the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the products. wikipedia.org

The reaction rate is sensitive to the acidity of the hydroxyl compound and the steric bulk of both reactants. Phenols, being more acidic than alcohols, can sometimes react under milder conditions. The use of phase-transfer catalysis has also been shown to facilitate the reaction with phenols and alcohols. researchgate.net

This compound reacts with the carboxylate salt of a carboxylic acid to form a mixed carboxylic-carbonic anhydride. wikipedia.orgresearchgate.net These mixed anhydrides are highly activated acylating agents and are often not isolated but generated in situ for subsequent reactions, such as the formation of amides or esters in peptide synthesis. researchgate.net

The reaction is typically carried out at low temperatures (e.g., -15 to 0 °C) in an inert solvent like dichloromethane (B109758) or ethyl acetate. researchgate.netgoogle.com A tertiary amine, such as N-methylmorpholine, is commonly used as the base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate anion. The carboxylate then attacks the chlorocarbonyl moiety to displace the chloride ion and form the mixed anhydride. researchgate.net The instability of these anhydrides is a key feature of their utility, as they readily react with other nucleophiles.

Role of Steric and Electronic Effects on Reaction Rates and Chemoselectivity

Both steric and electronic factors profoundly influence the reactivity of this compound.

Steric Effects: The most significant steric feature is the bulky tert-butyl group. khanacademy.org This group provides considerable steric hindrance around the carbonyl center, which can impede the approach of a nucleophile. pressbooks.pub Consequently, reactions involving this compound are often slower than those with less hindered analogues like methyl or ethyl chloroformate. This steric bulk can also be exploited to achieve chemoselectivity. For instance, in a molecule with multiple nucleophilic sites (e.g., primary and secondary amines), the reagent may selectively react with the less sterically encumbered site. The steric profile of the nucleophile is also critical; bulky nucleophiles like diisopropylamine react much more slowly than less hindered ones like piperidine, despite having similar basicities. nih.gov

Electronic Effects: The electronic properties of the nucleophile are a primary determinant of the reaction rate. Stronger nucleophiles, typically those with higher pKa values (for amines) or electron-donating groups, react faster. researchgate.net Conversely, nucleophiles with electron-withdrawing groups exhibit reduced reactivity. This principle allows for chemoselective reactions. For example, an aliphatic amine will react preferentially over a less nucleophilic aromatic amine.

| Nucleophile | Dominant Effect | Expected Reactivity | Typical Product |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Electronic (strong nucleophile) | High | Substituted Urea |

| tert-Butylamine ((CH₃)₃CNH₂) | Steric (bulky nucleophile) | Moderate | Substituted Urea |

| Aniline (C₆H₅NH₂) | Electronic (weak nucleophile) | Low | Substituted Urea |

| Methanol (CH₃OH) + Base | Electronic (strong nucleophile as CH₃O⁻) | High | Carbonate Ester |

Computational Chemistry Approaches to Understand this compound Reactivity

No specific Density Functional Theory (DFT) studies focused on the transition states involved in the reactions of this compound were found in the available research. DFT is a common method used to calculate the electronic structure of molecules and locate transition state geometries and energies, providing insight into reaction kinetics and mechanisms. rsc.org However, the application of this method to this compound has not been documented in the provided search results.

There is no available research detailing the use of Molecular Dynamics (MD) simulations to study the reactivity of this compound in solution. MD simulations are used to model the movement of atoms and molecules over time, which can provide insights into solvent effects and the dynamic behavior of reacting species. The absence of such studies indicates a gap in the understanding of this compound's behavior at the molecular level in a solvent environment.

Investigation of Reaction Intermediates and Side Reactions

A thorough investigation of the specific reaction intermediates and side reactions for this compound has not been reported in the scientific literature found. In general, reactions involving carbamates can proceed through various intermediates. For example, the deprotection of carbamates can involve the formation of a carbamic acid intermediate, which is often unstable. researchgate.netnih.gov Reactions of related compounds, such as tert-butyl carbamate, can sometimes lead to side products through competing pathways like elimination reactions. youtube.com However, without specific studies on this compound, a detailed discussion of its unique intermediates and side reactions cannot be accurately provided.

Applications of Tert Butyl Chlorocarbonyl Carbamate in Organic Synthesis

Carbamoylation and Urea (B33335) Synthesis Using Tert-butyl (chlorocarbonyl)carbamate

The reaction of this compound with amines is a fundamental transformation that leads to the formation of N-Boc protected amines, which can then be further utilized in the synthesis of substituted ureas. This two-step approach, beginning with carbamoylation, is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules bearing multiple amine functionalities.

Synthesis of Disubstituted and Trisubstituted Ureas

While direct reaction of this compound with a stoichiometric amount of a primary or secondary amine can theoretically lead to ureas, a more common and controlled method involves the conversion of Boc-protected amines into ureas. This transformation can be achieved through various methods, including the use of aluminum amides. researchgate.net The reaction of a Boc-protected primary or secondary amine with another primary or secondary amine in the presence of stoichiometric quantities of trimethylaluminum (B3029685) provides a convenient route to bi-, tri-, and tetra-substituted ureas. researchgate.net

Another approach involves the in-situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea linkage. researchgate.netnih.gov This method is particularly useful for the synthesis of unsymmetrical ureas. For instance, N-Boc protected primary amines can react with other amines or anilines to furnish urea derivatives. nih.gov

Table 1: Synthesis of Substituted Ureas from Boc-Protected Amines

| Entry | Boc-Protected Amine | Reactant Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc-aniline | n-Butanol | n-Butyl phenylcarbamate | 95 | nih.gov |

| 2 | N-Boc-aniline | Benzylamine (B48309) | 1-Benzyl-3-phenylurea | High | nih.gov |

Formation of N-Boc Protected Amines and Amino Acids

The primary application of this compound and its more commonly used analogue, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is the protection of amino groups. The resulting tert-butyl carbamates (Boc-amines) are stable under a wide range of reaction conditions, yet the Boc group can be readily removed under acidic conditions. organic-chemistry.org The formation of Boc-protected amines is typically conducted under aqueous or anhydrous conditions by reacting the amine with a Boc-introducing reagent in the presence of a base. organic-chemistry.org

This protection strategy is fundamental in peptide synthesis, where the sequential addition of amino acids requires the temporary protection of the alpha-amino group to prevent self-polymerization and other side reactions. researchgate.net The Boc group's stability towards most nucleophiles and bases allows for orthogonal protection strategies with other protecting groups like Fmoc. organic-chemistry.org

Protecting Group Chemistry: Introduction and Manipulation of the Boc Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its ease of introduction and cleavage under specific conditions. This compound serves as a direct precursor for the introduction of this crucial moiety.

Selective Protection of Amine Functionalities

In molecules containing multiple amine groups (polyamines), selective protection is often a synthetic necessity. Methodologies have been developed for the selective mono-Boc protection of diamines. researchgate.net For instance, the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of di-tert-butyl dicarbonate to a symmetrical or unsymmetrical diamine allows for the selective protection of one amino group. researchgate.net This selectivity arises from the protonation of one amine, rendering it less nucleophilic and thus less reactive towards the Boc-protecting reagent.

Furthermore, it is possible to selectively protect primary amines in the presence of secondary amines by reacting the polyamine with an appropriate alkyl phenyl carbonate, which can be seen as an analogue to the reactivity of this compound. researchgate.netkiku.dk

Table 2: Selective Mono-Boc Protection of Diamines

| Diamine | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethylenediamine | Mono-Boc-ethylenediamine | 87 | researchgate.net |

| 1,3-Diaminopropane | Mono-Boc-1,3-diaminopropane | 75 | researchgate.net |

Formation of tert-Butyl Carbonates for Alcohol Protection

While less common than amine protection, the Boc group can also be used to protect hydroxyl groups in alcohols, forming tert-butyl carbonates. Although direct reaction with this compound is plausible, more established methods often utilize di-tert-butyl dicarbonate in the presence of a Lewis acid catalyst. thieme.de The choice of catalyst can influence whether the reaction yields the tert-butyl ether or the tert-butyl carbonate. organic-chemistry.org The protection of alcohols as tert-butyl carbonates is a valuable strategy when other protecting groups might be unsuitable due to reaction conditions in subsequent synthetic steps. The cleavage of tert-butyl carbonates can be achieved under thermolytic conditions using fluorinated alcohols as solvents. researchgate.net

Orthogonal Deprotection Strategies in Multistep Syntheses

A key advantage of the Boc protecting group is its role in orthogonal deprotection strategies, which are essential in complex, multistep syntheses. researchgate.net Orthogonality in this context means that different protecting groups can be removed selectively without affecting others in the same molecule. researchgate.net The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). organic-chemistry.org

This property allows it to be used in conjunction with other protecting groups that are stable to acid but labile under different conditions. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and can be removed with piperidine, while the Boc group remains intact. researchgate.netescholarship.orgnih.gov Similarly, the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis, a condition under which the Boc group is generally stable. organic-chemistry.org This orthogonality is crucial in solid-phase peptide synthesis, allowing for the selective deprotection of the N-terminal amino group for chain elongation while side-chain protecting groups (often Boc or other acid-labile groups) remain in place. researchgate.net

Table 3: Orthogonal Protecting Groups and their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | - |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Yes |

Construction of Nitrogen-Containing Heterocyclic Ring Systems

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound and its related derivatives are instrumental in the synthesis of several important classes of these compounds.

Oxazolidinones: This class of heterocycles is of significant interest due to the antibacterial properties of some of its members, such as linezolid. Carbamate (B1207046) derivatives are crucial in several synthetic routes to oxazolidinones. For instance, the intramolecular cyclization of amino alcohol carbamates is an efficient method for forming the oxazolidinone ring. Furthermore, N-Boc-protected alkynylamines can be converted to the corresponding alkylidene 2-oxazolidinones under mild conditions using gold(I) catalysis. digitellinc.com Halo-induced cyclization of tert-butyl allylcarbamates also provides a direct route to 2-oxazolidinone (B127357) derivatives.

| Starting Material | Reagent/Catalyst | Product | Reference |

| Amino alcohol carbamates | Cu-catalyst | N-aryl oxazolidinones | digitellinc.com |

| N-Boc-protected alkynylamines | Cationic Au(I) complex | Alkylidene 2-oxazolidinones | digitellinc.com |

| Tert-butyl allyl(phenyl)carbamate | Halogenating reagents | 2-Oxazolidinone derivatives |

Imidazolidinones: These are five-membered heterocyclic compounds containing two nitrogen atoms and are prevalent in many biologically active molecules. The synthesis of imidazolidinones can be achieved through various strategies involving carbamate precursors. For example, a nickel-catalyzed cycloaddition of aziridines with isocyanates, which can be generated from carbamates, yields iminooxazolidine derivatives that can isomerize to imidazolidinones. Additionally, palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates provides a route to chiral imidazolidinones. sigmaaldrich.com

Hydantoins: Hydantoins are another important class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of hydantoins often involves the cyclization of ureido derivatives, which can be formed from carbamates. A straightforward method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido intermediates that subsequently cyclize under basic conditions to yield hydantoins. nih.gov Furthermore, highly substituted chiral hydantoins can be synthesized from dipeptides through the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group. nih.gov

Cyclic Carbamates: Tert-butyl carbamate derivatives are valuable precursors for the synthesis of cyclic carbamates. A catalytic, Markovnikov-selective method for the synthesis of cyclic carbamates has been developed using a transition-metal-catalyzed hydrogen atom transfer and radical-polar crossover approach. total-synthesis.com This method allows for the formation of not only five-membered rings but also six- to eight-membered ring products under mild conditions. total-synthesis.com

Cyclic Ureas: Cyclic ureas are fundamental structural motifs in many natural products and pharmaceuticals. A novel and environmentally friendly approach to synthesize cyclic ureas involves carbonylation using di-tert-butyl dicarbonate (Boc anhydride), a related and often-used source for the Boc group, with a base in an appropriate solvent. nih.gov This method facilitates the streamlined preparation of benzimidazolones, a type of cyclic urea, in a one-pot reaction. nih.gov

| Starting Material | Reagent/Catalyst | Product | Reference |

| Alkenyl tert-butylcarbamates | Cobalt catalyst | Cyclic carbamates | total-synthesis.com |

| o-Phenylenediamine | Di-tert-butyl dicarbonate, K2CO3 | Benzimidazolones (Cyclic ureas) | nih.gov |

Use as a Versatile Building Block for Complex Molecule Synthesis

The reactivity of this compound allows it to serve as a key building block in the assembly of more complex molecular architectures, including natural products, peptidomimetics, and oligosaccharides.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented under its specific name, the use of the closely related tert-butyl carbamate and other Boc-protecting group sources is widespread. These reagents are fundamental for introducing nitrogen functionalities in a protected form, which is a critical step in the multi-step synthesis of many complex natural products. For example, in the synthesis of nitrogen-containing tricyclic diterpenoids, tert-butyl carbamate has been used in a gold-catalyzed direct allylic amination reaction.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. Tert-butyl carbamate derivatives are extensively used in the synthesis of peptidomimetics. universiteitleiden.nl The Boc group is a standard protecting group for amines in peptide synthesis, preventing unwanted side reactions during peptide bond formation. ontosight.ai The introduction of the Boc group can be achieved using reagents like this compound.

Oligosaccharide Chemistry: In the synthesis of complex oligosaccharides, the selective protection of functional groups is paramount. While the primary role of this compound in this field is not as a direct glycosylating agent, it and related reagents are used to install the Boc protecting group on amine functionalities within sugar molecules. This protection is crucial for controlling the regioselectivity of subsequent glycosylation reactions and other transformations on the carbohydrate scaffold. researchgate.net

Asymmetric Synthesis and Stereoselective Transformations Utilizing this compound

The use of tert-butyl carbamate and its derivatives plays a significant role in asymmetric synthesis and stereoselective transformations, often by introducing a bulky Boc group that can direct the stereochemical outcome of a reaction.

Enantioselective syntheses of complex molecules often rely on the stereocontrolled introduction of functional groups. For example, in the synthesis of chiral building blocks for protease inhibitors, asymmetric syn- and anti-aldol reactions have been employed where the nitrogen atom is protected as a Boc-carbamate. nih.gov The stereochemical course of these reactions can be influenced by the chiral auxiliary and the protecting group on the nitrogen.

Furthermore, electrophile-initiated cyclizations of enantiopure homoallylic amines, where the amine is protected as a tert-butylcarbamate, provide a direct route to chiral nitrogen heterocycles. digitellinc.com The stereogenic center in the starting material directs the formation of a new stereocenter during the cyclization process. digitellinc.com The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through an asymmetric Mannich reaction is another example where tert-butyl carbamate is used to generate a chiral β-amino carbonyl compound. orgsyn.org

| Reaction Type | Substrate | Key Feature | Product | Reference |

| Asymmetric Aldol Reaction | N-Boc protected carboximide | Chiral auxiliary directs stereoselection | Chiral β-hydroxy carbonyl | nih.gov |

| Electrophile-initiated Cyclization | Enantioenriched homoallylic N-tert-butylcarbamate | Substrate-controlled diastereoselectivity | Chiral nitrogen heterocycles | digitellinc.com |

| Asymmetric Mannich Reaction | Aldehyde, N-Boc-imine, Ketone | Proline catalysis | Chiral β-amino carbonyl compound | orgsyn.org |

Integration into Multicomponent Reactions and Cascade Processes

This compound serves as a pivotal reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. This protection strategy is instrumental in the design and execution of multicomponent reactions (MCRs) and cascade processes, where the precise control of reactivity is paramount. While direct participation of this compound in the core bond-forming events of most named MCRs is uncommon, its role as a precursor to N-Boc protected substrates is critical for the successful orchestration of these complex transformations.

The integration of N-Boc protected substrates, synthesized using this compound, into MCRs allows for the strategic modulation of nucleophilicity and reactivity of the amine component. For instance, in the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity, the use of N-Boc protected amino acids or other amine-containing building blocks is a common practice. mdpi.comnih.gov The Boc group ensures that the amine does not undergo undesired side reactions, thereby directing the reaction towards the desired product scaffold. Following the multicomponent reaction, the Boc group can be readily removed under acidic conditions, unveiling a primary or secondary amine for further functionalization.

A key aspect of leveraging this compound in the context of MCRs is the in situ generation of isocyanates from the N-Boc protected amines. researchgate.netnih.gov Under thermal or base-mediated conditions, N-Boc protected amines can eliminate isobutene and carbon dioxide to form a transient isocyanate species. This reactive intermediate can then be trapped by a nucleophile present in the reaction mixture, a strategy that can be ingeniously incorporated into cascade sequences. This approach circumvents the handling of often toxic and unstable isocyanates directly.

For example, a one-pot process could involve the initial N-Boc protection of a primary amine with this compound, followed by the generation of the corresponding isocyanate, which then participates in a subsequent addition or cycloaddition reaction. This type of sequential reaction, where multiple bonds are formed in a single operation without the isolation of intermediates, is the hallmark of a cascade process.

Detailed research has demonstrated the utility of N-Boc protected compounds in various MCRs. The following interactive data table summarizes representative examples where N-Boc protected substrates, accessible through the use of reagents like this compound, are employed in multicomponent and cascade reactions.

Table 1: Integration of N-Boc Protected Substrates in Multicomponent and Cascade Reactions

| Multicomponent Reaction | Role of N-Boc Protected Substrate | Subsequent Transformation | Product Class |

|---|---|---|---|

| Ugi Four-Component Reaction | N-Boc amino acid as the amine component | Deprotection of the Boc group and cyclization | Peptidomimetics, Heterocycles |

| Passerini Three-Component Reaction | N-Boc amino aldehyde as the carbonyl component | O to N acyl migration post-deprotection | α-Hydroxy-β-amino amides |

| Groebke-Blackburn-Bienaymé Reaction | N-Boc aminopyridine as the amine component | Post-MCR functionalization of the resulting scaffold | Fused Imidazopyridines |

Flow Chemistry and Continuous Manufacturing Applications of Reactions Involving this compound

The principles of flow chemistry and continuous manufacturing are increasingly being adopted in the pharmaceutical and fine chemical industries to enhance efficiency, safety, and scalability. This compound is a valuable reagent in this context, primarily for the continuous N-Boc protection of amines, a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules.

The use of this compound in flow reactors offers several advantages over traditional batch processing. The precise control over reaction parameters such as temperature, pressure, and stoichiometry afforded by flow systems allows for highly efficient and selective Boc-protection reactions. The rapid mixing and superior heat transfer characteristics of microreactors can minimize the formation of byproducts, leading to cleaner reaction profiles and simplified downstream purification.

A significant application of this methodology is in the continuous-flow synthesis of peptides. Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc protection strategy is one of the two major approaches employed. In a continuous-flow SPPS setup, solutions of reagents, including Boc-protected amino acids, are sequentially passed through a column packed with a solid support. The N-Boc group, introduced using reagents like this compound during the synthesis of the amino acid monomers, is crucial for the stepwise assembly of the peptide chain. Recent advancements have focused on the development of fully automated flow-based peptide synthesizers that significantly accelerate the synthesis process.

Furthermore, the concept of "telescoping" reactions, where multiple synthetic steps are performed in a continuous sequence without the isolation of intermediates, is a key tenet of continuous manufacturing. This compound can be integrated into such telescoped processes. For instance, a flow setup can be designed where an amine is first protected with the Boc group in one reactor module, and the resulting N-Boc protected intermediate is then directly channeled into a subsequent reactor for another transformation, such as a coupling reaction or a selective deprotection under flow conditions. nih.govresearchgate.net

Research in the field has explored the thermal deprotection of N-Boc groups under continuous flow conditions, offering an alternative to acidic cleavage. nih.gov This method demonstrates the potential for selective deprotection in the presence of other acid-labile groups by precise temperature control, a feature that is readily achievable in a flow reactor.

The following interactive data table highlights key aspects of utilizing reactions involving this compound and its derivatives in flow chemistry and continuous manufacturing.

Advanced Analytical and Spectroscopic Techniques for Investigating Tert Butyl Chlorocarbonyl Carbamate Reactions

Real-time In-situ Reaction Monitoring for Mechanistic Elucidation

In-situ, or real-time, monitoring allows chemists to observe a reaction as it happens, providing a continuous stream of data on the concentration of reactants, products, and any intermediate species. This is invaluable for understanding the mechanism and kinetics of a reaction.

Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Profiling

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without sample extraction. For a reaction involving Tert-butyl (chlorocarbonyl)carbamate, this technique would be highly effective.

The key functional group in this compound is the chlorocarbonyl group (-COCl), which has a strong and distinct carbonyl (C=O) stretching vibration in the infrared spectrum, typically in the range of 1770-1815 cm⁻¹. The carbamate (B1207046) group also exhibits characteristic vibrations. When this compound reacts, for instance with an amine to form a urea (B33335) derivative, the -COCl group is consumed and a new carbonyl group (in the urea) is formed, which vibrates at a different, lower frequency (typically 1630-1680 cm⁻¹).

By monitoring the decrease in the intensity of the -COCl carbonyl peak and the simultaneous increase in the intensity of the product's carbonyl peak over time, a kinetic profile of the reaction can be constructed. This data allows for the determination of reaction rates, rate constants, and reaction order.

Hypothetical Kinetic Data from In-situ FTIR Monitoring

| Time (minutes) | Absorbance of -COCl peak (arbitrary units) | Absorbance of Product C=O peak (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.56 | 0.44 |

| 20 | 0.31 | 0.69 |

| 30 | 0.17 | 0.83 |

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it an excellent tool for identifying transient intermediates that may not be detectable by other means. capes.gov.br By placing a reaction tube directly in the NMR spectrometer, the reaction can be monitored as it progresses.

In a reaction of this compound, ¹H and ¹³C NMR would be particularly useful. The tert-butyl group provides a strong, sharp singlet in the ¹H NMR spectrum, and its chemical environment would change as the reaction proceeds, potentially allowing for the tracking of different species. More significantly, ¹³C NMR could be used to observe the carbonyl carbon of the chlorocarbonyl group. If a reactive intermediate is formed, such as a tetrahedral intermediate during nucleophilic attack, its unique chemical shifts could be observed, providing direct evidence for its existence. Variable temperature (VT) NMR studies can also be employed to slow down reactions and stabilize reactive intermediates for detection. mst.edu

Raman Spectroscopy for Reaction Pathway Monitoring

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. nih.gov It is particularly sensitive to non-polar bonds and can be used in aqueous solutions, where FTIR is often hampered by strong water absorption. A Raman probe can be immersed in the reaction mixture for in-situ monitoring.

For this compound, the C-Cl bond and the symmetric vibrations of the molecule would give rise to distinct Raman signals. Monitoring the disappearance of these signals and the appearance of new signals corresponding to the product would allow for the tracking of the reaction progress. This can be especially useful for identifying different polymorphs or crystalline forms of products if they precipitate from the reaction mixture.

Mass Spectrometry for Reaction Pathway Identification and Intermediate Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in identifying reaction products and characterizing transient intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it ideal for studying reaction mixtures and identifying intermediates. nih.gov By continuously infusing the reaction mixture into the ESI source, one can monitor the appearance of product ions and potentially trap and detect charged intermediates.

For example, in a reaction where this compound reacts with a nucleophile, ESI-MS could detect the protonated molecular ion of the product. If the reaction proceeds through a charged intermediate, this species might also be observed, providing crucial mechanistic insight. The fragmentation pattern of the detected ions in tandem MS (MS/MS) experiments can further help in structure elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is a critical tool for confirming the identity of reaction products and intermediates.

If an unknown peak is observed in the mass spectrum during a reaction of this compound, HRMS can determine its exact mass to within a few parts per million. This allows for the calculation of a unique elemental formula, which, in conjunction with other spectroscopic data, can lead to the unambiguous identification of the species.

Table of Potential Intermediates and their Expected HRMS Data

| Putative Intermediate/Product | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₅H₈ClNO₂ | 165.0243 |

| Product of reaction with Ammonia | C₅H₁₀N₂O₂ | 146.0742 |

While specific, detailed research applying this full suite of advanced analytical techniques to this compound is not prominent in the literature, the principles outlined above demonstrate how these powerful methods could be leveraged to gain a deep and comprehensive understanding of its reactivity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules formed using this compound. The technique provides definitive confirmation by analyzing the fragmentation patterns of precursor ions. For derivatives containing the Boc group, MS/MS spectra are characterized by highly predictable fragmentation pathways, which serve as diagnostic fingerprints.

The primary and most significant fragmentation of protonated Boc-protected compounds involves a two-step dissociation process. nih.gov This process begins with the elimination of 2-methylpropene (isobutylene), followed by the loss of carbon dioxide. nih.govnih.gov This coupled elimination results in a characteristic neutral loss of 100 Da from the precursor ion. nih.gov

Computational and experimental studies have shown that the fragmentation is initiated by the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl oxygen. nih.gov This leads to the cleavage of the tert-butyl C-O bond and the loss of isobutylene (B52900) (a loss of 56 Da). nih.govreddit.com The subsequent loss of carbon dioxide (44 Da) requires further proton migrations across energy barriers. nih.gov The initial protonation site of the carbamate can influence the fragmentation, with the carbonyl group being the preferred site in the gas phase. nih.govnih.gov This well-established fragmentation is a cornerstone in identifying Boc-protected species in complex mixtures and confirming successful derivatization. nih.gov

| Precursor Ion | Fragmentation Pathway | Characteristic Neutral Loss (Da) | Key Fragment Ion | Reference |

|---|---|---|---|---|

| [M+H]⁺ | Loss of Isobutylene (C₄H₈) | 56 | [M+H - 56]⁺ | reddit.com |

| [M+H]⁺ | Loss of Isobutylene and Carbon Dioxide (C₄H₈ + CO₂) | 100 | [M+H - 100]⁺ | nih.gov |

| [M-H]⁻ | Rearrangement involving C-terminal carboxyl group (for N-protected amino acids) | Variable | Depends on structure | niscpr.res.in |

Chromatographic Methods for Reaction Mixture Analysis and Product Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products. High-performance liquid chromatography and gas chromatography are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is extensively used for real-time monitoring of reactions where an amine is protected with a Boc group. The significant difference in polarity between the starting amine and the resulting Boc-protected carbamate product allows for effective separation using reverse-phase HPLC. researchgate.net A typical HPLC method for analyzing tert-butyl carbamate derivatives involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

The progress of the reaction can be accurately followed by integrating the peak areas of the starting material and the product over time. researchgate.net This allows for the determination of reaction completion and the identification of any potential side products or intermediates.

The use of a Diode Array Detector (DAD) enhances the analytical power of HPLC. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This is particularly useful for products containing chromophores, such as aromatic rings, enabling not only quantification but also peak purity assessment and tentative identification of unknown species by comparing their UV spectra with those of known standards. Chiral HPLC methods can also be employed to determine the enantiomeric purity of chiral products derived from these reactions. orgsyn.org

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reverse-Phase (e.g., C18, Newcrom R1) | Separation based on polarity | researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water Gradient with Acid (e.g., Formic Acid) | Elution of analytes | sielc.com |

| Detection | Diode Array Detection (DAD) | Quantification and spectral analysis for purity/identification | researchgate.net |

| Application | Reaction monitoring, purity assessment, enantiomeric ratio determination | Process control and quality assurance | researchgate.netorgsyn.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile byproducts generated during reactions with this compound, and particularly during the subsequent deprotection of the Boc group. The acidic conditions used for Boc deprotection typically generate volatile compounds. researchgate.net

The most prominent volatile byproduct is isobutylene, formed from the fragmentation of the tert-butyl cation. researchgate.net Another common byproduct is tert-butanol (B103910), especially if water is present. scispec.co.thresearchgate.net GC-MS, often coupled with a headspace or purge-and-trap sampler, provides excellent sensitivity and specificity for detecting these low molecular weight, volatile compounds. researchgate.netresearchgate.net The mass spectrometer allows for unambiguous identification of these byproducts based on their characteristic electron ionization (EI) mass spectra, which can be compared against spectral libraries like the NIST database. scispec.co.thnist.gov

Furthermore, GC-MS can identify other volatile byproducts that may arise from reactions between the tert-butyl cation and the solvent. For instance, in alcoholic solvents, the corresponding alkyl tert-butyl ethers can be formed, while in solvents like dichloromethane (B109758) or toluene (B28343), oligomers of isobutylene may be detected. researchgate.net It is important to note that some Boc-protected compounds can be thermally labile and may degrade to the parent amine in a hot GC injection port, which must be considered during method development. nih.gov

| Volatile Byproduct | Origin | Analytical Method | Reference |

|---|---|---|---|

| Isobutylene (2-Methylpropene) | Boc deprotection | Headspace GC-MS | researchgate.net |

| tert-Butanol (TBA) | Reaction of tert-butyl cation with water | Purge & Trap GC-MS | scispec.co.thresearchgate.net |

| Alkyl tert-butyl ethers | Reaction of tert-butyl cation with alcohol solvents | GC-MS | researchgate.net |

| Isobutylene Oligomers | Reaction in solvents like toluene or dichloromethane | GC-MS | researchgate.net |

X-ray Crystallography of Derived Products and Intermediates for Structural Insights

X-ray crystallography provides the most definitive and detailed structural information for crystalline products and intermediates derived from this compound. nih.gov This technique allows for the precise determination of the three-dimensional arrangement of atoms in a molecule, yielding accurate data on bond lengths, bond angles, and stereochemistry. rsc.orgmdpi.com

For Boc-protected molecules, crystallographic studies can reveal crucial insights into their conformational preferences and intermolecular interactions, such as hydrogen bonding. mdpi.com For example, X-ray analysis has been used to study the bonding geometry of molecules containing both a Boc group and an acyl group on the same nitrogen atom. These studies revealed that Boc substitution leads to a noticeable increase in the acyl C-N bond distance, providing clear evidence of electronic interactions between the protecting groups. rsc.org

X-ray crystallography is also the gold standard for unambiguously determining the absolute stereochemistry of chiral molecules. acs.org The ability to obtain a high-resolution crystal structure is invaluable for confirming the outcome of stereoselective syntheses and for understanding the structural basis of a molecule's biological activity or chemical reactivity. mdpi.comacs.org The prerequisite for this analysis is the ability to grow single crystals of sufficient quality, a process that is often feasible for stable, purified Boc-amino acids and other derivatives. google.com

| Compound Type | Structural Information Obtained | Significance | Reference |

|---|---|---|---|

| N-Acyl-N-Boc derivatives | Precise C-N bond lengths and angles | Revealed electronic interactions and steric strain between protecting groups | rsc.org |

| Boc-protected urea derivative | Molecular conformation, bond lengths, and hydrogen bonding patterns | Confirmed molecular structure and intermolecular interactions | mdpi.com |

| Chiral Boc-protected thioaminoketal | Absolute stereochemistry | Unambiguous confirmation of stereochemical outcome of a reaction | acs.org |

| Boc-amino acids | Crystal packing and stability | Ensures stability for long-term storage and provides pure starting materials | google.com |

Theoretical and Computational Chemistry Studies of Tert Butyl Chlorocarbonyl Carbamate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometries, energies, and various electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the ground-state geometry of molecules. For Tert-butyl (chlorocarbonyl)carbamate, a DFT study, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be performed to find the most stable conformation. nih.govamrita.edu The calculations would involve optimizing the molecular geometry to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar functional groups, as specific published data for this molecule is unavailable.)

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbamate) | 1.21 | |

| C-N | 1.38 | |

| N-C(O)Cl | 1.42 | |

| C=O (chlorocarbonyl) | 1.19 | |

| C-Cl | 1.78 | |

| O-C(tert-butyl) | 1.48 | |

| **Bond Angles (°) ** | ||

| O=C-N | 125.0 | |

| C-N-C | 118.0 | |

| N-C=O (chlorocarbonyl) | 122.0 | |

| O=C-Cl | 124.0 | |

| Dihedral Angles (°) | ||

| O=C-N-C | 180.0 (trans) / 0.0 (cis) |

This interactive table presents hypothetical geometric parameters for this compound that would be obtained from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide even more accurate electronic properties. These high-level calculations would be used to refine the understanding of the electronic structure, calculating properties such as electron correlation energies, dipole moments, and polarizability. Such analyses would offer a detailed picture of the electron distribution within the this compound molecule.

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry is also instrumental in predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways, transition states, and solvent effects, a deeper understanding of its reactivity can be achieved.

To study a chemical reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate. Once the transition state is found, its energy can be compared to the energy of the reactants to calculate the activation energy of the reaction. This information is crucial for understanding the kinetics of the reaction. DFT methods are commonly employed for these calculations due to their balance of accuracy and computational cost. whiterose.ac.uk

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

| Reaction | Nucleophile | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Ammonia | B3LYP/6-31G(d) | 15.2 |

| Methanol | B3LYP/6-31G(d) | 18.5 |

This interactive table shows hypothetical activation energies for the reaction of this compound with various nucleophiles, as would be determined by transition state calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate how a molecule will interact with other species. For this compound, the LUMO would likely be centered on the carbonyl carbon of the chlorocarbonyl group, indicating that this is the primary site for nucleophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability. nih.govamrita.edu

Table 3: Hypothetical FMO Energies for this compound (Note: This data is for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.8 | Primarily located on the nitrogen and oxygen atoms of the carbamate (B1207046) group. |

| LUMO | -1.2 | Primarily located on the antibonding π* orbital of the chlorocarbonyl C=O group. |

This interactive table presents hypothetical Frontier Molecular Orbital energies for this compound, which are key to understanding its reactivity.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and pathways. Computational models can account for solvent effects in two primary ways: explicit and implicit solvent models. In an explicit model, individual solvent molecules are included in the calculation. In an implicit model, the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a commonly used implicit solvent model. For reactions involving this compound, modeling the solvent effect would be crucial for obtaining results that are comparable to experimental observations.

Mechanistic Proposals and Validation from Computational Data

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. tib.eumdpi.com In the context of this compound, theoretical studies can elucidate the intricate details of its reactions, particularly nucleophilic acyl substitution, and guide the design of efficient catalytic systems.

Elucidation of Specific Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides like this compound. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.comlibretexts.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. Such studies can determine the geometries of reactants, transition states, and products, as well as the associated energy barriers. For instance, a theoretical investigation into the reaction of this compound with a series of nucleophiles (e.g., amines, alcohols) can provide a quantitative understanding of its reactivity.

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the departure of the leaving group, in this case, the chloride ion. masterorganicchemistry.com Computational studies can model this pathway, calculating the activation energies for both the formation of the tetrahedral intermediate and its subsequent collapse to form the product.

Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study on the nucleophilic acyl substitution of this compound with various nucleophiles.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) for Tetrahedral Intermediate Formation | Calculated Activation Energy (kcal/mol) for Chloride Elimination | Overall Reaction Energy (kcal/mol) |

| Ammonia | Acetonitrile (B52724) | 12.5 | 2.1 | -25.8 |

| Methylamine | Acetonitrile | 11.8 | 1.9 | -26.5 |

| Methanol | Acetonitrile | 15.3 | 3.5 | -18.2 |

| Water | Acetonitrile | 16.1 | 3.8 | -15.7 |

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

These calculations can reveal important trends in reactivity. For example, stronger nucleophiles would be expected to have lower activation barriers for the initial attack on the carbonyl carbon. The solvent environment also plays a crucial role, and computational models can incorporate solvent effects to provide a more realistic description of the reaction energetics.

Computational Design of Catalytic Systems for this compound Transformations

The design of efficient catalysts is crucial for controlling the outcome of chemical reactions. tib.eumdpi.comnih.gov Computational chemistry offers a rational approach to catalyst design, enabling the in-silico screening of potential candidates and the optimization of their catalytic activity. tib.eumdpi.comnih.gov For transformations involving this compound, such as the formation of carbamates, amides, or esters, catalysts can enhance reaction rates and selectivity.

Computational approaches to catalyst design often involve the following steps:

Hypothesis Generation: Proposing a catalytic cycle based on known chemical principles.

Computational Screening: Evaluating a library of potential catalysts using high-throughput computational methods to predict their efficacy.

Mechanistic Elucidation: Performing detailed quantum chemical calculations on the most promising candidates to understand the catalytic mechanism and identify the rate-determining step. researchgate.net

Catalyst Optimization: Modifying the structure of the lead catalyst to improve its performance.

For instance, in the context of a reaction between this compound and a less reactive alcohol, a computational study could be employed to design a suitable organocatalyst. The study might explore how different functional groups on the catalyst can stabilize the transition state through non-covalent interactions, thereby lowering the activation energy.

The following interactive table provides a hypothetical example of a computational screening study for a catalyst for the reaction between this compound and a generic alcohol.

| Catalyst Candidate | Catalyst Type | Calculated Rate Enhancement (relative to uncatalyzed reaction) | Key Stabilizing Interaction with Transition State |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | 1.5 x 10^4 | Covalent adduct formation |

| Pyridine (B92270) | Nucleophilic Catalyst | 2.2 x 10^2 | Covalent adduct formation |

| Triethylamine (B128534) | Base Catalyst | 5.8 x 10^1 | Deprotonation of alcohol |

| Imidazole | Nucleophilic Catalyst | 8.9 x 10^3 | Covalent adduct formation |

Note: The data presented here is for illustrative purposes to demonstrate the output of a computational catalyst design study.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics and interactions of molecules in different environments. nih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in the gas phase and in various solvents. The flexibility of the tert-butyl group and the rotation around the C-N and C-O bonds can lead to a variety of low-energy structures.

Analyze Solvation Effects: Understand how the molecule interacts with solvent molecules. This includes the formation of hydrogen bonds and other non-covalent interactions that can influence its reactivity and stability.

Predict Macroscopic Properties: Relate the molecular-level behavior to macroscopic properties such as diffusion coefficients and radial distribution functions.

A typical MD simulation would involve placing a model of this compound in a simulation box filled with a chosen solvent. The system is then allowed to evolve over time, and the trajectory of each atom is recorded. Analysis of these trajectories can reveal the preferred conformations and the nature of the solute-solvent interactions.

The following table summarizes hypothetical results from a conformational analysis of this compound in different solvents using MD simulations.

| Solvent | Dominant Conformer (Dihedral Angle N-C-C=O in degrees) | Population (%) | Key Solute-Solvent Interactions |

| Chloroform | 175 | 85 | Weak hydrogen bonding with N-H |

| Water | 15 | 60 | Strong hydrogen bonding with N-H and C=O |

| Acetonitrile | 170 | 78 | Dipole-dipole interactions |

Note: This table contains hypothetical data to illustrate the type of information that can be obtained from molecular dynamics simulations.

These simulations can provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. For example, understanding the conformational preferences of this compound in a particular solvent can help to explain its reactivity in that medium.

Green Chemistry and Sustainable Aspects in the Utilization of Tert Butyl Chlorocarbonyl Carbamate

Atom Economy and E-Factor Analysis of Reactions Involving Tert-butyl (chlorocarbonyl)carbamate

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org A higher atom economy signifies a more efficient and less wasteful process. The Environmental Factor (E-Factor) provides a broader measure of waste by quantifying the total mass of waste generated per unit mass of product.

The reaction of this compound with an amine to form a Boc-protected amine generates hydrogen chloride (HCl) as a stoichiometric by-product. This HCl must be neutralized with a base (e.g., triethylamine), which in turn generates a salt waste (e.g., triethylamine (B128534) hydrochloride).

Reaction with this compound: R-NH₂ + Cl-CO-O-tBu → R-NH-CO-O-tBu + HCl

In contrast, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) produces tert-butanol (B103910) and carbon dioxide as by-products, which are generally considered more benign and result in a higher atom economy. chemistrysteps.comresearchgate.net

Reaction with Di-tert-butyl dicarbonate: R-NH₂ + (tBu-O-CO)₂O → R-NH-CO-O-tBu + tBu-OH + CO₂

The following table provides a comparative analysis of the atom economy for the Boc protection of benzylamine (B48309) using both reagents.

| Parameter | Using this compound | Using Di-tert-butyl dicarbonate ((Boc)₂O) |

|---|---|---|

| Reactants | Benzylamine + this compound | Benzylamine + Di-tert-butyl dicarbonate |

| Reactant MW (g/mol) | 107.15 + 151.59 = 258.74 | 107.15 + 218.25 = 325.40 |

| Desired Product | N-Boc-benzylamine (MW = 207.27 g/mol) | |

| By-products (MW g/mol) | HCl (36.46) | tert-Butanol (74.12) + CO₂ (44.01) |

| Atom Economy (%) | (207.27 / 258.74) * 100 = 80.1% | (207.27 / 325.40) * 100 = 63.7% |

While the atom economy for the chlorocarbonyl reagent appears higher in this specific calculation, the E-Factor tells a different story. The E-Factor includes all waste, including solvent, the base for neutralization, and the resulting salt. The generation of HCl necessitates a basic workup, increasing solvent usage and creating salt waste, leading to a significantly higher E-Factor compared to the (Boc)₂O method, whose by-products are volatile and more easily removed.

Solvent Selection and Replacement Strategies in Chemical Transformations

Solvent choice is a critical factor in the environmental performance of a chemical process. Traditionally, Boc protection reactions have been conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or ethers like 1,4-dioxane, which are now recognized as environmentally hazardous. acsgcipr.org Green chemistry encourages the replacement of such solvents with more benign alternatives or the development of solvent-free methods.

Significant progress has been made in finding greener solvents for Boc protection reactions, primarily using (Boc)₂O.

Water : Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free N-tert-butoxycarbonylation of various amines has been successfully demonstrated in water or water-acetone mixtures, yielding excellent results with short reaction times. nih.govmcours.net This approach avoids hazardous organic solvents and often simplifies product isolation.

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as both solvents and catalysts. tcichemicals.com They are characterized by negligible vapor pressure, which reduces air pollution. 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to efficiently catalyze the N-Boc protection of amines, potentially by activating the (Boc)₂O reagent. organic-chemistry.org A key advantage is the potential for recycling the ionic liquid after product extraction. tcichemicals.com

Supercritical Fluids (SCFs) : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. mdpi.com Combining ionic liquids with scCO₂ creates a green biphasic system where the reaction occurs in the IL phase, and the product can be extracted using scCO₂, facilitating easy separation and recycling of the catalyst/solvent system. imperial.ac.uknih.gov

Other solvents like propylene (B89431) carbonate are also being explored as green replacements for dichloromethane and DMF in peptide synthesis involving Boc-protected amino acids. rsc.org

The most sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, conditions have been developed for Boc protection, often facilitated by heterogeneous catalysts. For instance, the reaction of amines with (Boc)₂O can be carried out at room temperature without any solvent in the presence of a recyclable solid acid catalyst like Amberlite-IR 120, affording the desired products in high yields within minutes. derpharmachemica.com This methodology drastically reduces waste and simplifies the work-up procedure to a simple filtration to recover the catalyst.

Waste Minimization and By-product Valorization Strategies